2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid

Description

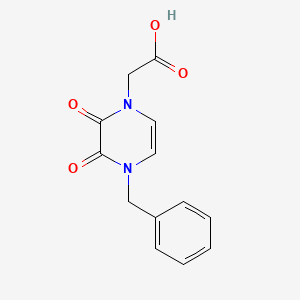

2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid is a heterocyclic compound featuring a pyrazine ring substituted with two ketone groups at positions 2 and 3, a benzyl group at position 4, and an acetic acid side chain at position 1 (Figure 1). The dihydropyrazine core confers partial aromaticity, while the electron-withdrawing ketone groups influence its reactivity and solubility. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes or receptors involving pyrazine-based scaffolds .

Properties

IUPAC Name |

2-(4-benzyl-2,3-dioxopyrazin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c16-11(17)9-15-7-6-14(12(18)13(15)19)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMHBLGFAIILMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid typically involves multi-step organic reactions. One possible route could involve the initial formation of the dihydropyrazinyl ring through a cyclization reaction, followed by the introduction of the benzyl group via a nucleophilic substitution reaction. The final step would involve the addition of the acetic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with pyrazine scaffolds exhibit promising anticancer properties. A study highlighted the synthesis of derivatives related to pyrazine compounds, which demonstrated significant inhibitory effects against various cancer cell lines. The specific derivative containing the 2-(4-benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid structure was evaluated for its cytotoxicity against leukemia and central nervous system cancer cells, showing considerable potential as an anticancer agent .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of derivatives of this compound. Studies have indicated that modifications to the benzyl group can enhance the compound's effectiveness against bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Case Studies

- Cancer Cell Line Study : In vitro studies involving various human cancer cell lines demonstrated that derivatives containing the pyrazine core exhibited inhibition rates exceeding 70% against selected cancer types. These results suggest that further exploration into structural optimization could yield even more effective anticancer agents .

- Antimicrobial Testing : A series of tests on modified versions of this compound revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that specific substitutions on the benzyl group enhanced activity .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action for 2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other dihydroheterocyclic acetic acid derivatives, differing primarily in substituents and ring systems. Below is a comparative analysis based on evidence from PubChem, safety data sheets, and synthetic analogs:

Table 1: Key Structural Features and Properties of Comparable Compounds

Key Observations:

Core Heterocycle: The pyrazine ring in the target compound distinguishes it from pyrimidine (e.g., CAS 14383-43-8) and benzoxazine (CAS 899710-24-8) derivatives.

Functional Groups : All compounds feature a carboxylic acid group, but the presence of nitriles (CAS 5900-45-8) or benzoxazine rings (CAS 899710-24-8) introduces divergent reactivity.

Key Observations:

- Toxicity: The cyano-substituted pyrimidine analog (CAS 5900-45-8) exhibits acute oral toxicity, suggesting that electron-withdrawing groups may exacerbate biological risks.

- Handling : Carboxylic acid derivatives generally require precautions against skin/eye contact, as seen in CAS 5900-45-8 .

Biological Activity

2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid (CAS Number: 902861-43-2) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 395.4 g/mol. The compound features a pyrazine ring with dioxo substituents and a benzyl group, which may influence its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:

- Antioxidant Activity : Dioxo compounds have been shown to scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Properties : Some derivatives have demonstrated efficacy against various bacterial strains.

- Anti-inflammatory Effects : Certain compounds within this class inhibit inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.

Biological Activity Data

Study on Antioxidant Activity

In a study examining the antioxidant potential of dioxo derivatives, this compound was found to significantly reduce reactive oxygen species (ROS) levels in human cell lines. The compound's ability to modulate oxidative stress markers suggests its potential as a therapeutic agent in oxidative stress-related diseases.

Antimicrobial Evaluation

A series of antimicrobial assays were conducted using this compound against various bacterial strains. The results indicated that it possesses moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus, indicating promising potential for development as an antimicrobial agent.

Anti-inflammatory Mechanism

In another investigation focused on inflammation, the compound was tested in lipopolysaccharide (LPS)-stimulated macrophages. It was observed that treatment with this compound led to a significant decrease in the production of TNF-alpha and IL-6 cytokines. This suggests that the compound may inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Q & A

Q. What are the critical considerations for synthesizing 2-(4-Benzyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid with high purity?

The synthesis requires precise control of reaction parameters such as temperature, pH, and stoichiometry to avoid side reactions. For example, intermediates like benzyl-substituted pyrazine derivatives must be stabilized under mildly acidic conditions to prevent premature oxidation. Post-synthesis purification via recrystallization or column chromatography is essential, followed by validation using NMR spectroscopy and HPLC to confirm structural integrity and purity (>98%) .

Q. How can researchers validate the structural conformation of this compound?

Advanced analytical techniques are required:

- 1H/13C NMR spectroscopy to confirm substituent positions and hydrogen bonding patterns.

- High-resolution mass spectrometry (HR-MS) to verify molecular weight and fragmentation pathways.

- X-ray crystallography (if single crystals are obtainable) to resolve the 3D arrangement of the benzyl and dioxo-pyrazine moieties. Cross-referencing with computational simulations (e.g., density functional theory) enhances accuracy .

Q. What solvent systems are optimal for studying its stability in vitro?

The compound’s stability varies with solvent polarity. Polar aprotic solvents (e.g., DMSO, acetonitrile) are preferred for short-term storage due to reduced hydrolysis risk. For long-term stability, lyophilization and storage under inert gas (argon) at -20°C are recommended. Degradation kinetics should be monitored via UV-Vis spectroscopy at λmax ~250–300 nm, correlating with the dioxo-pyrazine chromophore .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Quantum chemical calculations (e.g., DFT-based reaction path searches ) model transition states and intermediates, identifying energetically favorable pathways. For instance, the electrophilic acetic acid moiety may participate in nucleophilic acyl substitutions, which can be optimized using activation strain analysis and frontier molecular orbital theory . Combining computational predictions with high-throughput screening (e.g., robotic liquid handling) accelerates reaction discovery.

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies between experimental and theoretical spectra often arise from dynamic effects (e.g., tautomerism). To address this:

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Use solvent-dependent UV-Vis studies to assess electronic transitions.

- Validate with ab initio molecular dynamics (AIMD) simulations to model solvent interactions and conformational flexibility .

Q. How can researchers design experiments to probe its potential as a enzyme inhibitor or ligand?

- Molecular docking (e.g., AutoDock Vina) screens against target proteins (e.g., kinases) to predict binding affinity.

- Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, Kd).

- Crystallographic fragment screening identifies binding modes, guided by the compound’s dioxo-pyrazine scaffold, which mimics purine bases in ATP-binding pockets .

Q. What methodologies optimize its solubility for in vivo studies without altering bioactivity?

- Co-crystallization with cyclodextrins or surfactants enhances aqueous solubility.

- Prodrug derivatization (e.g., esterification of the acetic acid group) improves membrane permeability, with enzymatic cleavage restoring the active form post-absorption.

- Nanoformulation (e.g., liposomal encapsulation) balances bioavailability and stability .

Methodological Resources

- Experimental Design : Refer to CRDC 2020 subclass RDF2050112 for reactor design principles and RDF2050108 for process control in chemical engineering .

- Data Analysis : Use ICReDD’s integrated computational-experimental workflows to streamline reaction optimization and data validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.